Lipophilicity (XLogP3) vs. Unsubstituted and Para-Substituted Analogs
The lipophilicity of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, as indicated by its computed XLogP3 value of 2.9, is distinct from that of its closest analogs [1]. The addition of a methyl group increases lipophilicity compared to the unsubstituted phenyl analog (XLogP3 2.2), but the meta-positioning results in a lower value than the para-methyl isomer (XLogP3 3.1) [2]. This difference is quantitatively verifiable and relevant for optimizing pharmacokinetic properties such as membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate: XLogP3 = 2.2; Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate: XLogP3 = 3.1 |
| Quantified Difference | +0.7 vs. unsubstituted; -0.2 vs. para-substituted |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [REFS-1, REFS-2] |
Why This Matters
This quantifiable difference in lipophilicity provides a rational basis for selecting the meta-substituted compound to achieve a specific balance of membrane permeability and solubility in a chemical series.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118798760, Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53400308, Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate. View Source
